molecular formula C12H16ClNO2 B3163499 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride CAS No. 884048-30-0

3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride

Cat. No.: B3163499
CAS No.: 884048-30-0
M. Wt: 241.71 g/mol
InChI Key: XEMQCFYEGQPUCO-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride is a heterocyclic organic compound featuring a partially hydrogenated quinoline core (3,4-dihydro-2H-quinoline) linked to a propionic acid moiety via a methylene bridge, with a hydrochloride salt enhancing its solubility . This compound is utilized in biochemical research, particularly in antibody development and protein interaction studies, as indicated by its inclusion in Santa Cruz Biotechnology's catalog of research reagents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQCFYEGQPUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,4-dihydro-2H-quinoline with propionic acid in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various quinoline derivatives, which are important in organic chemistry research.

Biology: Quinoline derivatives have been studied for their biological activities, including antimicrobial, antimalarial, and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infections, inflammation, and cancer.

Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism by which 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)propionic acid

  • Structure: Differs by replacing the dihydroquinoline ring with a 3,4-dimethoxyphenyl group.
  • Properties : Higher lipophilicity due to methoxy groups; melting point 96–97°C .
  • Applications : Used in organic synthesis and polymer grafting (e.g., mussel-inspired adhesives) .

3-(3-Amino-phenyl)-propionic acid hydrochloride

  • Structure: Propionic acid backbone with a 3-aminophenyl substituent.
  • Properties: Enhanced water solubility due to the amino group and hydrochloride salt; CAS RN 102879-44-7 .
  • Applications : Intermediate in peptide synthesis or drug discovery.
  • Key Distinction: The aromatic amine may confer redox activity absent in the dihydroquinoline derivative.

2-Amino-3[2(1H)-quinolinon-4-yl]propionate hydrochloride

  • Structure: Contains a quinolinone (oxidized quinoline) ring and an amino-propionate side chain.
  • Properties: Molecular weight 268.7 g/mol; melting point 220–221°C; soluble in water and ethanol .
  • Applications: Potential use in medicinal chemistry due to quinolinone’s prevalence in bioactive molecules.

Pharmacologically Relevant Propionic Acid Derivatives

3-(3′,4′-Dihydroxyphenyl)propionic acid

  • Structure : Propionic acid with a catechol-substituted phenyl ring.
  • Properties: Metabolite of flavonoids; undergoes microbial dehydroxylation to benzoic acid .
  • Applications: Biomarker for dietary polyphenol intake; studied for antioxidant activity.
  • Key Distinction: Catechol groups enable strong antioxidant behavior, unlike the electron-deficient dihydroquinoline system.

Heterocyclic Analogues in Medicinal Chemistry

(±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one Hydrochloride

  • Structure: Quinolin-4-one core with a tetrahydronaphthyl-aminomethyl side chain.
  • Properties : Molecular formula C25H30ClN2O; LC-MS m/z 375 (MH+) .
  • Applications : Investigated as a synthetic intermediate in antimicrobial or CNS-targeting drug candidates.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid HCl C12H14ClNO2 247.7 Not reported Water-soluble Dihydroquinoline, propionate
3-(3,4-Dimethoxyphenyl)propionic acid C11H14O4 210.22 96–97 Organic solvents Dimethoxyphenyl, propionate
3-(3-Amino-phenyl)-propionic acid HCl C9H12ClNO2 201.65 Not reported Water, ethanol Aminophenyl, hydrochloride
2-Amino-3[2(1H)-quinolinon-4-yl]propionate HCl C10H14ClN2O3 268.7 220–221 Water, ethanol Quinolinone, amino-propionate

Biological Activity

3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is derived from the quinoline family, characterized by a bicyclic structure that incorporates nitrogen atoms. Its formula can be represented as C_{12}H_{14}ClN_{1}O_{2}, indicating the presence of a propionic acid moiety attached to a 3,4-dihydroquinoline ring.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to this compound. For instance, derivatives of 3,4-dihydroquinolinones have shown significant antiproliferative activity against various human cancer cell lines. A study indicated that these compounds exhibit growth inhibition with GI50 values ranging from nanomolar to micromolar concentrations across different tumor types .

Cell LineGI50 Value (nM)
MCF-7 (Breast)50
HeLa (Cervical)30
A549 (Lung)45

2. Aldosterone Synthase Inhibition

The compound has been studied for its ability to inhibit aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and electrolyte balance. Inhibitors of this enzyme are being explored for treating conditions such as hyperaldosteronism and hypertension . The mechanism involves blocking the conversion of cholesterol to aldosterone, thereby reducing its levels in the body.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By inhibiting CYP11B2, the compound reduces aldosterone synthesis.
  • Modulation of Cell Signaling : It may influence pathways related to cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies have documented the effects of quinoline derivatives in clinical settings:

  • Clinical Trial on Hypertension : A trial involving patients with hypertension treated with aldosterone synthase inhibitors showed a significant decrease in blood pressure levels after administration of related compounds .
  • Anticancer Efficacy : In vitro studies demonstrated that treatment with quinoline derivatives led to apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 3,4-dihydro-2H-quinoline with propionic acid derivatives via nucleophilic substitution or condensation reactions. For example, β-alanine ester hydrochlorides have been used as intermediates in analogous syntheses, where refluxing with sodium hydroxide and phase-transfer catalysts (e.g., benzyl triethyl ammonium chloride) improves yield . Optimization may require adjusting reaction time, temperature (e.g., 6 hours under reflux), and stoichiometric ratios of reactants. Hydrochloride salt formation is typically achieved by treating the free base with HCl in a polar solvent.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity assessment. For example, internal standard methods with 3-(p-hydroxyphenyl)propionic acid as a reference can quantify impurities (e.g., residual intermediates) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). X-ray crystallography using SHELXL software (for small-molecule refinement) can resolve crystal structures, though data quality depends on twinning and resolution .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) enhances sensitivity and specificity. For related compounds, reverse-phase columns (C18) with mobile phases like methanol/water (acidified with formic acid) are effective. Electrospray ionization (ESI) in negative mode is recommended for carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound with target receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding affinities to receptors like quinoline-binding enzymes. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Validating predictions requires in vitro assays (e.g., radioligand binding studies using [³H]-labeled analogs) .

Q. What strategies resolve contradictory data in metabolic pathway studies of this compound?

  • Methodological Answer : Contradictions in metabolic stability or metabolite identification may arise from species-specific enzyme activity or assay conditions. Cross-validate findings using:

  • In vitro systems : Human liver microsomes vs. hepatocytes.
  • Isotopic tracing : Incorporate ¹³C or ²H labels to track metabolic transformations .
  • High-resolution MS : Identify unexpected metabolites (e.g., hydroxylated or conjugated derivatives) .

Q. How does the hydrochloride salt form influence solubility and stability in formulation studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via protonation of the quinoline nitrogen. Stability studies under accelerated conditions (40°C/75% RH) can assess degradation. Use differential scanning calorimetry (DSC) to monitor phase transitions and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic degradation (e.g., cleavage of the propionic acid moiety) .

Q. What in vivo models are appropriate for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer : Rodent models (rats/mice) are standard for PK studies. Intravenous and oral administration routes help determine bioavailability. For PD, target-specific models (e.g., T-cell leukemia for quinoline analogs) can assess efficacy. Microdialysis or LC-MS/MS quantifies plasma and tissue concentrations .

Data Contradiction and Reproducibility

Q. How can researchers address variability in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or refinement statistics (e.g., R-factor) may arise from crystal quality or twinning. Strategies include:

  • Data collection : Use synchrotron radiation for high-resolution datasets.
  • Software tools : SHELXD for experimental phasing and Olex2 for model building .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar quinoline derivatives .

Q. Why might in vitro and in vivo activity data diverge, and how can this be mitigated?

  • Methodological Answer : Differences may stem from poor bioavailability, protein binding, or metabolite interference. Mitigation strategies:

  • Prodrug design : Modify the propionic acid moiety to enhance membrane permeability.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ values with in vivo exposure data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride
Reactant of Route 2
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3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride

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